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Compound Name: KB-R7785

CAS No.: 168158-16-5

Cat. No.: B608312

Get Quote

An In-depth Examination of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid and

its Derivatives as Matrix Metalloproteinase Inhibitors

Abstract
KB-R7785, chemically known as N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic

acid, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical

guide provides a comprehensive overview of the structural analogs of KB-R7785, focusing on

their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. By

summarizing key quantitative data and detailing experimental methodologies, this document

serves as a critical resource for researchers, scientists, and drug development professionals

engaged in the discovery and design of novel MMP inhibitors.

Introduction: The Significance of KB-R7785 and its
Analogs
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for

the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in a
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multitude of pathological conditions, including arthritis, cancer metastasis, and cardiovascular

diseases. KB-R7785 has emerged as a significant lead compound in the development of MMP

inhibitors due to its potent and broad-spectrum activity.

The core structure of KB-R7785, a sulfonylated amino acid hydroxamate, presents multiple

opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic

properties. Understanding the structure-activity relationships of its analogs is paramount for the

rational design of next-generation MMP inhibitors with improved therapeutic profiles. This guide

will delve into the key structural motifs of KB-R7785 and explore how their modification

influences inhibitory activity.

Core Structure and Mechanism of Action
The inhibitory activity of KB-R7785 and its analogs is primarily attributed to the hydroxamic

acid moiety (-CONHOH), which acts as a potent zinc-chelating group, binding to the catalytic

zinc ion in the active site of MMPs. The N-sulfonylated amino acid backbone provides a

scaffold that can be tailored to interact with the various subsites (S1', S2', etc.) of the MMP

active site, thereby influencing potency and selectivity.

The general structure of these analogs can be represented as R¹-SO₂-N(R²)-CH₂-CONHOH,

where:

R¹ is the aryl group (4-methoxyphenyl in KB-R7785).

R² is the alkyl group (isobutyl in KB-R7785).

The following diagram illustrates the proposed binding mode of sulfonylated amino acid

hydroxamates to the MMP active site.
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Figure 1: Proposed binding mode of KB-R7785 analogs in the MMP active site.

Structure-Activity Relationship (SAR) of KB-R7785
Analogs
While a systematic SAR study on a comprehensive library of direct KB-R7785 analogs is not

extensively documented in publicly available literature, general principles can be derived from

studies on related N-sulfonylated amino acid hydroxamates.[1][2]

Modifications of the N-Alkyl Group (R²)
The N-alkyl substituent (the isobutyl group in KB-R7785) primarily interacts with the S1' pocket

of the MMP active site. The size and nature of this group are critical for determining potency

and selectivity.

Modifications of the Aryl Sulfonyl Group (R¹)
The aryl sulfonyl moiety (the 4-methoxyphenylsulfonyl group in KB-R7785) interacts with the

S2' and other subsites. Modifications to the substitution pattern and electronic properties of the

aromatic ring can significantly impact inhibitory activity and selectivity across the MMP family.
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Modifications of the Amino Acid Scaffold
While KB-R7785 is a glycyl derivative, substituting the glycine with other amino acids

introduces a side chain that can further probe the MMP active site, potentially leading to

enhanced affinity and selectivity.

Quantitative Data on KB-R7785 and Related Analogs
The following table summarizes the inhibitory activity of KB-R7785 (also referred to as NNGH)

against various MMPs as reported in the literature. A comprehensive table of direct structural

analogs is not available due to the limited publicly accessible data.

Compound Target MMP IC₅₀ / Kᵢ Reference

KB-R7785 (NNGH) MMP-1 0.17 µM (Kᵢ) [3]

MMP-3 0.13 µM (Kᵢ) [3]

MMP-7 13 µM (Kᵢ) [3]

MMP-8 9 nM (Kᵢ) [3]

MMP-9 2.6 nM (Kᵢ) [3]

MMP-10 0.1 µM (Kᵢ) [3]

MMP-12 4.3 nM (Kᵢ) [3]

MMP-13 3.1 nM (Kᵢ) [3]

MMP-20 17 nM (Kᵢ) [3]

Experimental Protocols
General Synthesis of N-Sulfonylated Amino Acid
Hydroxamates
The synthesis of KB-R7785 and its analogs generally follows a multi-step procedure. The

following workflow provides a representative synthetic route.
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General Synthetic Workflow
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Figure 2: General synthetic workflow for N-sulfonylated amino acid hydroxamates.

A typical synthesis involves the following key steps:

Sulfonylation: An amino acid ester hydrochloride is reacted with an appropriate arylsulfonyl

chloride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g.,

dichloromethane) to yield the N-sulfonylated amino acid ester.

N-Alkylation: The N-sulfonylated amino acid ester is then N-alkylated using an alkyl halide

(e.g., isobutyl bromide) and a base (e.g., potassium carbonate) in a polar aprotic solvent

(e.g., DMF).

Hydroxamate Formation: The resulting ester is converted to the final hydroxamic acid by

treatment with hydroxylamine hydrochloride and a base (e.g., sodium methoxide) in a

solvent such as methanol.

MMP Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds is typically evaluated using a fluorogenic

substrate-based assay.
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MMP Inhibition Assay Workflow
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Figure 3: Workflow for a typical MMP inhibition assay.

The general procedure is as follows:
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Recombinant human MMP is pre-incubated with varying concentrations of the test

compound in an appropriate assay buffer.

A fluorogenic MMP substrate is added to initiate the enzymatic reaction.

The increase in fluorescence, resulting from the cleavage of the substrate by the MMP, is

monitored over time using a fluorescence plate reader.

The initial reaction rates are determined, and the concentration of the inhibitor that causes

50% inhibition (IC₅₀) is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions
KB-R7785 remains a valuable scaffold for the design of novel MMP inhibitors. While the

available data provides a foundational understanding of the SAR for N-sulfonylated amino acid

hydroxamates, a more systematic and comprehensive exploration of the chemical space

around the KB-R7785 core is warranted. Future research should focus on the synthesis and

evaluation of a diverse library of analogs with systematic modifications to the N-alkyl, aryl

sulfonyl, and amino acid components. Such studies will be instrumental in developing highly

potent and selective MMP inhibitors with improved therapeutic potential for a range of

diseases. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of promising

analogs will be crucial for their translation into clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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